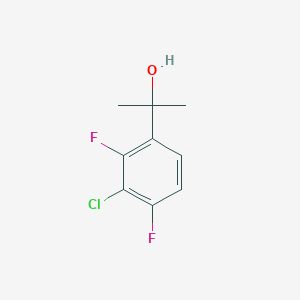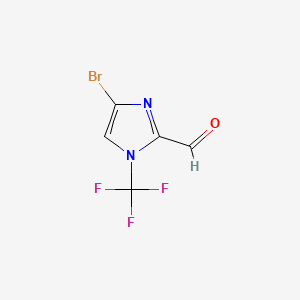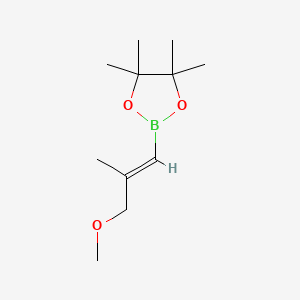
2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. The methoxy and methylprop-1-en-1-yl groups attached to the dioxaborolane ring contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronic ester with an appropriate alkene or alkyne. One common method is the hydroboration-oxidation reaction, where the boronic acid reacts with the alkene in the presence of a hydroborating agent such as diborane (B2H6) or borane (BH3). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration-oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and automated systems further enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes or other boron-containing species.
Substitution: The methoxy and methylprop-1-en-1-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes or other boron-containing species.
Substitution: Various substituted boronic esters or boron-containing compounds.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds and cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying boron metabolism in living organisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, leading to the formation of boronate esters or boronates. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A boronic acid with a phenyl group attached to the boron atom.
4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane: A similar dioxaborolane compound with a different alkene substituent.
2-(3-Methoxy-2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane: A dioxaborolane compound with a similar structure but lacking the tetramethyl groups.
Uniqueness
2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the methoxy and methylprop-1-en-1-yl groups, which confer distinct chemical properties and reactivity. The tetramethyl groups in the dioxaborolane ring also enhance the stability and solubility of the compound, making it a valuable reagent in various chemical and biological applications.
Eigenschaften
Molekularformel |
C11H21BO3 |
|---|---|
Molekulargewicht |
212.10 g/mol |
IUPAC-Name |
2-[(E)-3-methoxy-2-methylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H21BO3/c1-9(8-13-6)7-12-14-10(2,3)11(4,5)15-12/h7H,8H2,1-6H3/b9-7+ |
InChI-Schlüssel |
NMMLJPPPMPZHRH-VQHVLOKHSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/COC |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-([1,1'-Biphenyl]-2-yl)prop-2-en-1-one](/img/structure/B13579261.png)

![rac-methyl1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylatehydrochloride,cis](/img/structure/B13579300.png)
![4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13579305.png)

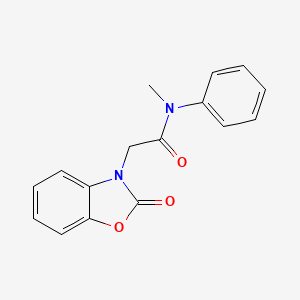

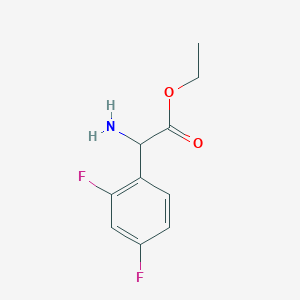
![Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13579335.png)
